molecular formula C19H17N5O2 B13042339 Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate

Cat. No.: B13042339
M. Wt: 347.4 g/mol
InChI Key: YRHVVLYXOSRUGP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, with its structure comprising three distinct subunits:

  • Benzoate ester backbone : A methyl ester derivative of benzoic acid substituted at the 2- and 5-positions.
  • Imidazo[4,5-b]pyridine system : A bicyclic heteroaromatic ring fused at the 4,5-positions of pyridine.
  • 1-Methyl-1H-pyrazole substituent : A monocyclic five-membered ring with two adjacent nitrogen atoms.

The molecular formula is C₂₁H₁₈N₅O₂ , derived from the summation of constituent atoms:

  • Benzoate ester (C₉H₉O₂)
  • Imidazo[4,5-b]pyridine (C₆H₄N₃)
  • 1-Methylpyrazole (C₄H₅N₂)
  • Methyl group at position 2 (CH₃)

Key structural features include:

  • Spatial orientation : The imidazo[4,5-b]pyridine moiety occupies the 5-position of the benzoate, while the pyrazole is attached at the 2-position of the imidazo ring.
  • Hydrogen-bonding capacity : Nitrogen atoms in the imidazo and pyrazole rings facilitate interactions with biological targets, as observed in Aurora kinase inhibitors .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-methyl-5-[2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C19H17N5O2/c1-11-4-5-12(8-15(11)19(25)26-3)14-6-7-20-18-16(14)22-17(23-18)13-9-21-24(2)10-13/h4-10H,1-3H3,(H,20,22,23)

InChI Key

YRHVVLYXOSRUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C(=NC=C2)N=C(N3)C4=CN(N=C4)C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a convergent approach:

  • Construction of the imidazo[4,5-b]pyridine core .
  • Introduction of the 1-methyl-1H-pyrazol-4-yl substituent via cross-coupling.
  • Attachment of the methyl 2-methyl-5-benzoate moiety.

This strategy allows for modular assembly and facilitates structural modifications.

Preparation of Imidazo[4,5-b]pyridine Core

Method: Cyclization of pyridine-based diamines with appropriate carbonyl compounds under acidic or dehydrating conditions.

  • A typical procedure involves heating pyridinediamines with acetic acid in polyphosphoric acid (PPA) at 135–140 °C under nitrogen for 2–4 hours, followed by workup with aqueous ammonia and extraction to isolate imidazo[4,5-b]pyridine derivatives.
  • Yields for this step range from moderate to high (~55%), depending on substituents and reaction conditions.
  • Catalysts such as gadolinium(III) chloride hexahydrate at 80 °C for 3–5 hours have also been reported to facilitate cyclization efficiently with yields up to 86%.
Step Reagents/Conditions Yield (%) Notes
Cyclization of pyridinediamine with acetic acid in PPA 135–140 °C, 2–4 h, N2 atmosphere 55 Basification and extraction required
Cyclization with GdCl3·6H2O catalyst 80 °C, 3–5 h 86 Milder conditions, high yield

Preparation of Methyl 2-methyl-5-benzoate Moiety and Final Assembly

  • The benzoate ester can be introduced via esterification of the corresponding benzoic acid or by using methyl 2-methyl-5-bromobenzoate as a coupling partner.
  • Copper-catalyzed C-N coupling reactions have been reported for attaching aromatic amines to halogenated benzoates using silver benzoate additives and ligands such as 4,7-dimethoxy-1,10-phenanthroline, improving yields significantly (up to 77% isolated).
  • The final compound is purified by chromatography and preparative HPLC to achieve high purity.
Step Reagents/Conditions Yield (%) Notes
Copper-catalyzed C-N coupling with silver benzoate additive CuI, AgOBz, 4,7-dimethoxy-1,10-phenanthroline, K2CO3, DMSO, 80–110 °C 63–77 Improved yields with silver benzoate

Representative Experimental Data Summary

Compound Step Reaction Conditions Yield (%) Characterization
2-Methyl-1H-imidazo[4,5-b]pyridine oxidation mCPBA, EtOAc, 20 °C, 2.25 h 99 NMR, LCMS
Cyclization of pyridinediamine Acetic acid, PPA, 135–140 °C, 2–4 h 55 Isolated by extraction
GdCl3-catalyzed cyclization GdCl3·6H2O, 80 °C, 5 h 86 Purified by column chromatography
Suzuki coupling Pd catalyst, K2CO3, DMSO, 110 °C, 24 h 50–80 Purified by chromatography
Copper-catalyzed C-N coupling CuI, AgOBz, ligand, K2CO3, DMSO, 80–110 °C 63–77 Purified by HPLC

Notes on Reaction Optimization and Challenges

  • The solubility of silver salts and bases is critical for optimizing copper-catalyzed coupling yields.
  • Extended reaction times and elevated temperatures are often necessary for complete conversion.
  • Purification steps typically involve silica gel chromatography followed by preparative HPLC to remove side products and obtain analytically pure material.
  • Use of protective groups on pyrazole nitrogen may be required to avoid side reactions during cross-coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several imidazo[4,5-b]pyridine derivatives, which differ primarily in substituents and functional groups. Below is a systematic comparison:

Structural Analogues with Pyrazole Substitutions

  • 3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c) :

    • Key Differences : Features a difluoroethyl-substituted pyrazole and a piperazine-linked isoxazole group.
    • Synthetic Yield : 61% via reductive cyclization .
    • Bioactivity : Demonstrated potent kinase inhibition (IC₅₀ < 50 nM in enzymatic assays) due to enhanced electron-withdrawing effects from the difluoroethyl group .
  • 3-((4-(6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22b) :

    • Key Differences : Substituted with an isopropyl group on the pyrazole.
    • Synthetic Yield : Comparable to 22c (~60%) under similar conditions .
    • Bioactivity : Reduced potency (IC₅₀ ~100 nM) compared to 22c, attributed to steric hindrance from the isopropyl group .

Derivatives with Modified Cores

  • 3-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-2-amine: Key Differences: Replaces the methyl benzoate with a methoxybenzyloxybenzyl group. Pharmaceutical Relevance: Formulated as a Trk inhibitor in microcrystalline suspensions for extended release, highlighting superior solubility and stability in its monohydrate form .
  • 3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole :

    • Key Differences : Bromine substitution at position 6 and a piperazine-linked phenyl group.
    • Molecular Weight : 551.50 g/mol, significantly higher due to bromine and extended piperazine chains .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Bioactivity/Application Reference
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)benzoate Methyl benzoate (7), 1-methylpyrazole (2) ~400 (estimated) Kinase inhibition (theoretical)
22c (difluoroethyl-pyrazole analogue) Difluoroethyl-pyrazole (2), isoxazole-piperazine 526.48 IC₅₀ < 50 nM (kinase assays)
22b (isopropyl-pyrazole analogue) Isopropyl-pyrazole (2), isoxazole-piperazine 512.46 IC₅₀ ~100 nM (kinase assays)
Trk inhibitor (methoxybenzyl derivative) Methoxybenzyl group (7) ~550 Extended-release formulations
Bromo-piperazine-phenyl derivative Bromine (6), piperazine-phenyl (2) 551.50 N/A (structural analogue)

Key Observations

  • Substituent Effects : Electron-withdrawing groups (e.g., difluoroethyl in 22c) enhance bioactivity, while bulky substituents (e.g., isopropyl in 22b) reduce potency .
  • Solubility and Formulation : The methyl benzoate group in the target compound offers balanced lipophilicity, whereas methoxybenzyl derivatives prioritize stability for pharmaceutical formulations .
  • Synthetic Accessibility : Reductive cyclization methods (Na₂S₂O₄/EtOH, 80°C) are universally effective for imidazo[4,5-b]pyridine synthesis, with yields consistently ~60% .

Biological Activity

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique heterocyclic structure that includes both pyrazole and imidazopyridine moieties. Its molecular formula is C23H25N7O2C_{23}H_{25}N_7O_2, with a molecular weight of approximately 431.49 g/mol. The presence of these heterocycles is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • FLT3 Inhibition : The compound has been shown to inhibit FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). Studies demonstrate that it effectively inhibits the proliferation of MOLM14 cells harboring FLT3 mutations without significantly affecting K562 cells, which lack these mutations .
  • Antiproliferative Effects : In vitro studies have reported that this compound possesses potent antiproliferative effects against various cancer cell lines, particularly those with FLT3 mutations. Comparisons with other compounds reveal that it exhibits a more balanced inhibition profile, making it a candidate for further development in cancer therapy .
  • Antimicrobial Activity : Preliminary investigations suggest potential antibacterial properties, although specific data on its effectiveness against various bacterial strains remain limited. Further research is needed to elucidate its full spectrum of antimicrobial activity .

Efficacy Against Cancer

One significant study involved the evaluation of this compound in AML models. The results indicated a marked reduction in cell viability in MOLM14 cells treated with the compound compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for AML patients with FLT3 mutations .

Antimicrobial Testing

In another investigation focusing on the antibacterial properties of nitrogen-based heterocycles, this compound was tested against several pathogenic bacteria. While detailed MIC (Minimum Inhibitory Concentration) values were not provided for this specific compound, related pyrazole derivatives showed promising results against strains like Staphylococcus aureus and Escherichia coli .

Data Summary

Property Value
Molecular FormulaC23H25N7O2C_{23}H_{25}N_7O_2
Molecular Weight431.49 g/mol
Primary Biological ActivityFLT3 inhibition
Efficacy Against CancerPotent in AML models
Potential Antibacterial ActivityUnder investigation

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